![molecular formula C15H11BrN2OS2 B2556801 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 356569-46-5](/img/no-structure.png)

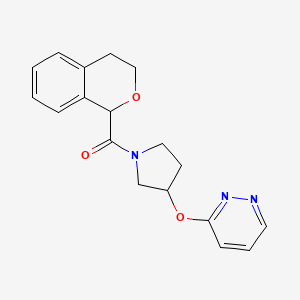

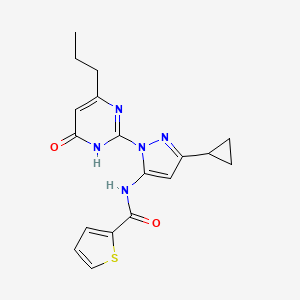

3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of substituted pyrano[2,3-d]pyrimidin derivatives, showcasing the compound's relevance in creating lead molecules for further research (Parmar, Vala, & Patel, 2023).

Synthesis of Pyrimidoquinolines

The compound's structural framework supports the synthesis of pyrimido[4,5-b]quinolines and its thio analogues, highlighting its utility in constructing biologically potent derivatives with significant therapeutic importance. This facilitates a novel method for synthesizing a variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, demonstrating the compound's role in medicinal chemistry advancements (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, closely related to the compound , have been extensively researched for their applications in optoelectronic materials. The inclusion of pyrimidine rings in π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential in materials science and electronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, which share a structural resemblance with the compound, have shown potent in-vitro anti-inflammatory activity. This underscores the potential of such compounds in designing leads for anti-inflammatory drugs, thereby emphasizing its importance in pharmacological research (Gondkar, Deshmukh, & Chaudhari, 2013).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves the condensation of 4-bromobenzaldehyde with thiourea to form 4-bromo-N'-(4-bromophenyl)thiourea. This intermediate is then reacted with ethyl acetoacetate to form 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.", "Starting Materials": [ "4-bromobenzaldehyde", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with thiourea in ethanol to form 4-bromo-N'-(4-bromophenyl)thiourea.", "Step 2: Reaction of 4-bromo-N'-(4-bromophenyl)thiourea with ethyl acetoacetate in ethanol in the presence of sodium ethoxide to form 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one." ] } | |

CAS RN |

356569-46-5 |

Product Name |

3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

Molecular Formula |

C15H11BrN2OS2 |

Molecular Weight |

379.29 |

IUPAC Name |

5-(4-bromophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C15H11BrN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20) |

InChI Key |

STBFXLQMWAOKPB-UHFFFAOYSA-N |

SMILES |

C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

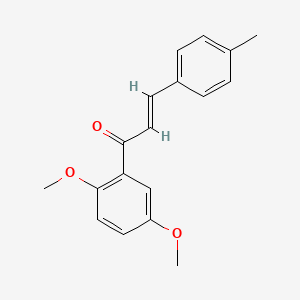

![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)

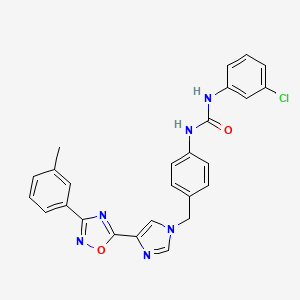

![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)

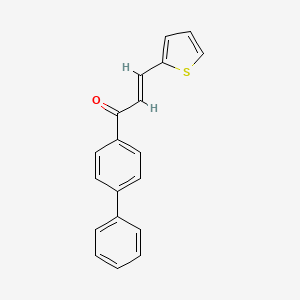

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2556730.png)

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)

![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)